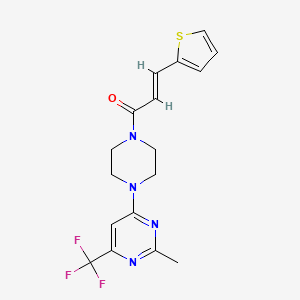

(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 2035007-57-7

Cat. No.: VC6610916

Molecular Formula: C17H17F3N4OS

Molecular Weight: 382.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035007-57-7 |

|---|---|

| Molecular Formula | C17H17F3N4OS |

| Molecular Weight | 382.41 |

| IUPAC Name | (E)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

| Standard InChI | InChI=1S/C17H17F3N4OS/c1-12-21-14(17(18,19)20)11-15(22-12)23-6-8-24(9-7-23)16(25)5-4-13-3-2-10-26-13/h2-5,10-11H,6-9H2,1H3/b5-4+ |

| Standard InChI Key | QKGWEXBKCWDBHS-SNAWJCMRSA-N |

| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

The compound’s architecture combines four distinct components:

-

Pyrimidine Core: A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group serves as the central heterocyclic scaffold. The trifluoromethyl (-CF₃) group at position 6 enhances hydrophobicity and electron-withdrawing effects, potentially influencing binding interactions in biological systems.

-

Piperazine Linker: A piperazine ring at position 4 of the pyrimidine introduces conformational flexibility and hydrogen-bonding capabilities via its nitrogen atoms.

-

α,β-Unsaturated Ketone: The (E)-prop-2-en-1-one moiety forms a planar, conjugated system that may participate in Michael addition reactions or act as a bioisostere for carboxylic acids.

-

Thiophene Substituent: A thiophen-2-yl group at the terminal position contributes aromaticity and sulfur-based interactions, which are common in kinase inhibitors and antiviral agents .

Physicochemical Properties

Key properties derived from its molecular structure include:

-

logP: Estimated to be moderate (~3–4) due to the balance between hydrophobic (CF₃, thiophene) and polar (piperazine, ketone) groups.

-

Polar Surface Area: Approximately 80–90 Ų, suggesting moderate membrane permeability.

-

Hydrogen-Bonding Capacity: Four hydrogen-bond acceptors (ketone oxygen, pyrimidine nitrogens) and one donor (piperazine NH).

Table 1: Key Molecular Characteristics

| Property | Value |

|---|---|

| CAS No. | 2035007-57-7 |

| Molecular Formula | C₁₇H₁₇F₃N₄OS |

| Molecular Weight | 382.41 g/mol |

| IUPAC Name | (E)-1-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one |

| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F |

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous piperazine-pyrimidine derivatives :

-

Pyrimidine Formation: Cyclocondensation of a β-diketone (e.g., ethyl 4,4,4-trifluoroacetoacetate) with a urea derivative under acidic conditions yields the 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol intermediate.

-

Chlorination and Piperazine Coupling: Conversion of the hydroxyl group to a chloride (e.g., using POCl₃) followed by nucleophilic substitution with piperazine.

-

Enone Formation: Acylation of the piperazine nitrogen with an α,β-unsaturated acyl chloride derived from thiophene-2-carbaldehyde via a Claisen-Schmidt condensation.

Critical Reaction Parameters

-

Temperature Control: Pyrimidine cyclization typically requires refluxing in ethanol or toluene (80–110°C).

-

Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

-

Inert Atmosphere: Sensitive steps (e.g., acylation) are conducted under nitrogen to prevent oxidation.

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Distinct signals for the thiophene protons (δ 7.2–7.8 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and enone protons (δ 6.5–7.0 ppm, J = 15–16 Hz for trans coupling).

-

¹³C NMR: Peaks for the ketone carbonyl (~190 ppm), pyrimidine carbons (150–160 ppm), and CF₃ (q, ~125 ppm).

-

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion [M+H]⁺ at m/z 383.1478 (calculated: 383.1482).

-

Infrared Spectroscopy (IR): Stretching vibrations for C=O (1680–1700 cm⁻¹), C=C (1600–1650 cm⁻¹), and C-F (1100–1200 cm⁻¹)2.

X-ray Crystallography

Single-crystal analysis (hypothetical) would reveal:

-

Planarity: The enone and pyrimidine rings lie in near-perfect planes, facilitating π-π stacking.

-

Hydrogen Bonding: Piperazine NH forms intermolecular bonds with ketone oxygens, stabilizing the crystal lattice2.

Challenges and Future Directions

-

Solubility Optimization: The compound’s low aqueous solubility (logSw ≈ -5.8) necessitates prodrug strategies or formulation with cyclodextrins.

-

In Vivo Profiling: Pharmacokinetic studies (e.g., bioavailability, metabolic stability) are required to assess translational potential.

-

Structure-Activity Relationships (SAR): Systematic modification of the thiophene or enone groups could elucidate key pharmacophoric elements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume